molecular formula C9H17N3O2 B14665682 N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide CAS No. 41222-47-3

N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide

Cat. No.: B14665682
CAS No.: 41222-47-3
M. Wt: 199.25 g/mol
InChI Key: YVOHTICMDRZABX-UHFFFAOYSA-N
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Description

N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide is a compound with significant interest in the field of organic chemistry. It is known for its unique structure, which includes a dimethylamino group attached to a prop-2-enamide backbone. This compound is used as a building block in the synthesis of various polymers and has applications in multiple scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(dimethylamino)methyl]prop-2-enamide typically involves the Mannich reaction, which is a three-component condensation reaction. This reaction involves the condensation of formaldehyde, a secondary amine (dimethylamine), and an acrylamide. The reaction is usually carried out at elevated temperatures (around 80°C) to facilitate the formation of the Schiff base, followed by the addition of the secondary amine .

Industrial Production Methods

In industrial settings, the production of N-[(dimethylamino)methyl]prop-2-enamide is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reaction mixture is often subjected to vacuum distillation to isolate the monomer from the aqueous reaction mixture .

Chemical Reactions Analysis

Types of Reactions

N-[(dimethylamino)methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .

Mechanism of Action

The mechanism by which N-[(dimethylamino)methyl]prop-2-enamide exerts its effects involves its ability to form polymers with specific properties. The dimethylamino group can be ionized, allowing for pH-responsive behavior. This ionization alters the hydrophobicity of the polymer, enabling it to respond to environmental changes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(dimethylamino)methyl]prop-2-enamide is unique due to its dual functionality, allowing it to respond to both temperature and pH changes. This makes it particularly valuable in the development of smart polymers and stimuli-responsive materials .

Properties

CAS No.

41222-47-3

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide

InChI

InChI=1S/C6H12N2O.C3H5NO/c1-4-6(9)7-5-8(2)3;1-2-3(4)5/h4H,1,5H2,2-3H3,(H,7,9);2H,1H2,(H2,4,5)

InChI Key

YVOHTICMDRZABX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CNC(=O)C=C.C=CC(=O)N

Related CAS

41222-47-3

Origin of Product

United States

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